![molecular formula C18H13BrN4O B10812153 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10812153.png)
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H13BrN4O and its molecular weight is 381.2 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H17BrN4O, with a molecular weight of approximately 457.3 g/mol. The presence of the bromophenyl group significantly influences its electronic properties and biological interactions.
Biological Activity
Anticancer Activity:
Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. Inhibition of CDK2 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Inhibition of NF-κB Pathway:
Moreover, the compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation; thus, its inhibition may contribute to the anti-inflammatory and anticancer effects observed .
The mechanisms through which this compound exerts its biological effects include:
- CDK2 Inhibition:
- The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins and halting cell cycle progression.
- NF-κB Suppression:
- By inhibiting IκB kinase (IKK), the compound prevents the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity and subsequent downregulation of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MDA-MB-231 Cells:
- Selectivity Against Normal Cells:
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Potent CDK2 inhibitor; suppresses NF-kB pathway |
6-Methylpyrazolo[3,4-d]pyrimidine derivatives | Structure | Variations in substituents lead to diverse biological activities |
6-(Benzo[d][1,3]dioxol-5-yl)-... | Structure | Exhibits different biological profiles based on substituents |
Properties
Molecular Formula |
C18H13BrN4O |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13BrN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3 |
InChI Key |
NBDNNRXDKVMOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.